molecular formula C23H25BrN2O2 B4266653 6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Cat. No.: B4266653
M. Wt: 441.4 g/mol
InChI Key: KWQDGAQAQKVTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, isopropoxypropyl, and methylphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent functionalization with isopropoxypropyl and methylphenyl groups. Common reagents used in these reactions include bromine, isopropyl alcohol, and methylbenzene. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide and silver nitrate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a bioactive compound.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-methylphenyl)-4-quinolinecarboxamide: Lacks the isopropoxypropyl group.

    N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide: Lacks the bromine atom.

    6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of the carboxamide.

Uniqueness

The presence of the bromine atom, isopropoxypropyl group, and methylphenyl group in 6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O2/c1-15(2)28-12-4-11-25-23(27)20-14-22(17-7-5-16(3)6-8-17)26-21-10-9-18(24)13-19(20)21/h5-10,13-15H,4,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDGAQAQKVTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-2-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.